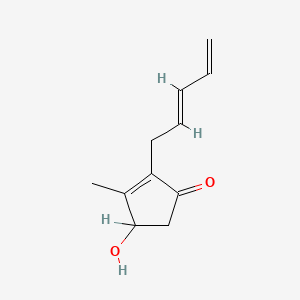

Pyrethrolone

Description

Structure

3D Structure

Properties

CAS No. |

487-67-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+ |

InChI Key |

IVGYSSJKFLEVIX-PLNGDYQASA-N |

SMILES |

CC1=C(C(=O)CC1O)CC=CC=C |

Isomeric SMILES |

CC1=C(C(=O)CC1O)C/C=C\C=C |

Canonical SMILES |

CC1=C(C(=O)CC1O)CC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

The Pyrethrolone Biosynthesis Pathway in Tanacetum cinerariifolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pyrethrolone biosynthesis pathway in Tanacetum cinerariifolium, the natural source of the potent insecticide pyrethrin. This compound is a critical rethrolone alcohol moiety that, when esterified with chrysanthemic or pyrethric acid, forms the active pyrethrin compounds. Understanding this pathway is pivotal for metabolic engineering efforts aimed at enhancing pyrethrin yield and for the development of novel, sustainable insecticides.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis is a specialized branch of the oxylipin pathway, originating from linolenic acid. The pathway is intricately linked with the plant hormone jasmonic acid (JA) signaling cascade, which plays a crucial role in inducing the expression of key biosynthetic genes, particularly in response to biotic and abiotic stresses.[1][2] The synthesis primarily occurs in the glandular trichomes on the ovaries of the flower heads.[3][4]

The key enzymatic steps leading to the formation of this compound are:

-

Conversion of Jasmone to Jasmolone: The pathway diverges from the canonical jasmonic acid pathway at the level of jasmone. Jasmone undergoes hydroxylation to form jasmolone. This critical step is catalyzed by jasmone hydroxylase (TcJMH) , a cytochrome P450 enzyme (CYP71AT148).[5][6]

-

Desaturation of Jasmolone to this compound: Jasmolone is then converted to this compound through a desaturation reaction. This reaction is catalyzed by This compound synthase (TcPYS) , another cytochrome P450 enzyme (CYP82Q3).[3][4] This enzyme introduces a double bond in the pentyl side chain of jasmolone.[3][4]

The final step in the formation of pyrethrins involves the esterification of this compound with either chrysanthemoyl-CoA or pyrethroyl-CoA, a reaction catalyzed by a GDSL lipase-like protein (TcGLIP).[2]

Below is a diagram illustrating the core this compound biosynthesis pathway.

Caption: The core enzymatic steps in the biosynthesis of this compound from jasmone.

Quantitative Data on the this compound Biosynthesis Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| TcJMH (CYP71AT148) | Jasmone | 53.9 ± 13.5 | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |

| TcPYS (CYP82Q3) | Jasmolone | Not Reported | Not Reported | Not Reported | 7.5 (in vitro assay) | Room Temp. (in vitro assay) | [3] |

| TcGLIP | (1R,3R)-Chrysanthemoyl CoA | 190 ± 30 | 11.0 ± 0.6 nmol/min/mg | 0.10 | 7.5 | 25 | [7] |

| TcGLIP | (S)-Pyrethrolone | 100 ± 10 | 10.0 ± 0.3 nmol/min/mg | 0.091 | 7.5 | 25 | [7] |

Table 2: Metabolite Concentrations

| Metabolite | Tissue/Condition | Concentration/Relative Abundance | Reference(s) |

| Jasmolone | Flowers fed with jasmone | 4.3-fold increase in free jasmolone | [5] |

| This compound | Flowers fed with jasmone | 1.5-fold increase in free this compound | [5] |

| Pyrethrin I | Leaves treated with 2 mM MeJA | Significant increase at 6 hours post-treatment | [8] |

| Pyrethrin II | Leaves treated with 2 mM MeJA | Significant increase at 6 hours post-treatment | [8] |

| Total Pyrethrins | Flower Buds (S1 stage) | Increased from S1 to S4 stage | [9] |

| Total Pyrethrins | Fully Blossomed Flowers (S4 stage) | Accumulated to the highest level | [9] |

| Pyrethrins I/II | Buds of T. cinerariifolium | Higher concentration than cinerins and jasmolins | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Heterologous Expression in Nicotiana benthamiana

This technique is crucial for functionally characterizing candidate genes.

Caption: Workflow for transient expression of this compound biosynthesis genes.

Detailed Protocol:

-

Vector Construction: Candidate cytochrome P450 genes are inserted into a suitable plant expression vector, such as pEAQ-HT.[3]

-

Agrobacterium Transformation: The resulting plasmid is mobilized into Agrobacterium tumefaciens strain GV3101.[3]

-

Culture and Preparation: Agrobacterium cells are cultured overnight in LB media to an optical density (OD600) of 1.0. The cells are then collected by centrifugation and resuspended in an equal volume of MMA buffer (10 mM MES pH 6.8, 10 mM MgCl₂, and 100 µM Acetosyringone).[3]

-

Agroinfiltration: The bacterial suspension is infiltrated into the abaxial surface of leaves of 4-week-old N. benthamiana plants.[3]

-

Substrate Feeding: For functional assays, infiltrated leaves are immersed in a solution containing the substrate (e.g., 20 µM jasmone) and vacuum infiltrated for 10 minutes, followed by a 24-hour incubation at room temperature.[5]

-

Metabolite Extraction and Analysis: Following incubation, metabolites are extracted and analyzed by GC-MS.[5]

In Vitro Enzyme Assays

In vitro assays using microsomal preparations are essential for determining enzyme kinetics.

Protocol for Microsome Preparation and TcJMH/TcPYS Assay:

-

Microsome Isolation: Microsomes are purified from N. benthamiana leaves transiently expressing the target enzyme (e.g., TcJMH or TcPYS).[5]

-

Reaction Mixture: The enzymatic reaction is performed in a 50 µL mixture containing 100 mM Tris buffer (pH 7.5), 300 µM NADPH, and the microsomal preparation.[3]

-

Substrate Addition: The reaction is initiated by adding varying concentrations of the substrate (e.g., jasmolone for TcPYS assay, ranging from 0 to 200 µM).[3]

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours for Km determination).[3]

-

Product Extraction: The reaction is stopped, and the products are extracted with 100 µL of methyl tert-butyl ether (MTBE).[3]

-

GC-MS Analysis: The extracted products are analyzed by GC-MS to determine their concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying the volatile and semi-volatile compounds in the this compound pathway.

Typical GC-MS Parameters:

-

Instrument: Shimadzu GCMS-QP5000 with a TR-5MS column.[3]

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 330°C.

-

Final hold: 10 minutes at 330°C.[3]

-

-

Metabolite Extraction: Plant tissues are ground and extracted with MTBE.[5] The extract is then concentrated for analysis.

Real-Time Quantitative PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of this compound biosynthesis genes in different tissues or under various treatments.

General qRT-PCR Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues, and first-strand cDNA is synthesized.[10]

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., TcJMH, TcPYS) and a reference gene (e.g., GADPH).[10]

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green-based detection.[10]

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the reference gene.[10]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated, primarily through the jasmonate signaling pathway.

-

Jasmonate Induction: Application of methyl jasmonate (MeJA) has been shown to significantly upregulate the expression of key biosynthetic genes, including TcJMH, leading to increased pyrethrin accumulation.[5][8][11]

-

Transcriptional Regulation: Transcription factors such as TcMYC2 play a positive regulatory role in MeJA-induced pyrethrin biosynthesis.[11]

-

Developmental Regulation: The expression of this compound biosynthetic genes and the accumulation of pyrethrins are developmentally regulated, with the highest levels observed in the flower heads, particularly during the early stages of flower development.[9]

The diagram below illustrates the regulatory influence of jasmonate signaling on the this compound pathway.

Caption: Jasmonate signaling cascade regulating this compound biosynthesis.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Tanacetum cinerariifolium, integrating current knowledge on the core pathway, quantitative data, experimental methodologies, and regulatory mechanisms. This information serves as a valuable resource for researchers and professionals working towards the sustainable production of this important natural insecticide.

References

- 1. plantae.org [plantae.org]

- 2. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Spectroscopic Profile of Pyrethrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for pyrethrolone, a key component of the natural insecticides known as pyrethrins. Due to the limited availability of complete spectroscopic datasets for isolated this compound, this document also includes relevant data from pyrethrin esters and related rethrolones. The information is presented to facilitate research and development in drug discovery and related scientific fields.

Introduction

This compound is a cyclopentenolone derivative that forms the alcoholic core of pyrethrins, the naturally occurring insecticidal esters found in the flowers of Chrysanthemum cinerariifolium. The general structure of this compound consists of a 4-hydroxy-3-methyl-2-alkenyl-cyclopent-2-en-1-one backbone. The specific stereochemistry and the nature of the alkenyl side chain can vary, leading to different isomers. Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and the analysis of pyrethrins.

Spectroscopic Data

The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are vital for the characterization of this compound.

¹H NMR Spectroscopy Data

A ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR data for (Z)-Pyrethrolone.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.75 | ddd | 10.1, 10.7, 16.8 | Vinyl H |

| 6.03 | m | Vinyl H | |

| 5.36 | m | Vinyl H | |

| 5.22 | d | 16.8 | Vinyl H |

| 5.16 | d | 10.1 | Vinyl H |

| 4.74 | brs | -OH | |

| 3.09 | Allylic CH₂ |

¹³C NMR Spectroscopy Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. While a specific IR spectrum for isolated this compound is not provided in the search results, data for pyrethrins, which contain the this compound core, show characteristic IR absorptions.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400 (broad) |

| C=O stretch (ketone) | ~1710 |

| C=C stretch (alkene) | ~1650 |

| C-O stretch (hydroxyl) | ~1050-1150 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a molecule. The molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol .[2] Mass spectrometry of pyrethrins often involves the fragmentation of the ester linkage, which can provide information about the structure of the this compound moiety.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly available. However, based on general practices for the analysis of natural products and pyrethrins, the following methodologies can be applied.

NMR Spectroscopy

High-field ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at frequencies such as 600 MHz for ¹H and 150 MHz for ¹³C.[1]

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Spectra are typically recorded at room temperature (e.g., 298 K).[1] Chemical shifts are referenced to the residual solvent peak.[1] For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often employed.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Introduction: The sample can be introduced directly into the ion source or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

References

The Double-Edged Sword: Unveiling the Biological Activity of Pyrethrolone and its Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is the alcohol moiety of pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium. For centuries, the potent insecticidal properties of pyrethrum extracts have been harnessed for pest control. The quest for more stable and potent analogs has led to the development of a vast arsenal of synthetic derivatives known as pyrethroids. These compounds form the backbone of numerous commercial insecticides used in agriculture, public health, and veterinary medicine. This technical guide provides an in-depth exploration of the biological activity of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Targeting the Axonal Voltage-Gated Sodium Channel

The primary mode of action of pyrethroids is their interaction with voltage-gated sodium channels in the nerve cell membranes of insects. These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the sodium channel, preventing its closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The nerve cell becomes hyperexcitable, resulting in repetitive firing of electrical signals, which manifests as tremors, paralysis, and ultimately, the death of the insect.[1][2]

While the primary target is the voltage-gated sodium channel, some pyrethroids, particularly Type II pyrethroids, have also been shown to interact with other targets, such as the GABA (gamma-aminobutyric acid) receptor-ionophore complex.[3] However, their effect on sodium channels is the principal mechanism of their insecticidal activity.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is typically quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). These values represent the dose or concentration of a compound required to kill 50% of a test population of organisms. Another important metric is the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported biological activity of several key pyrethroid derivatives against various organisms.

| Compound | Target Organism | Route of Administration | LD50/LC50 | Reference |

| Permethrin | Rat (oral) | Oral | 430 - 4000 mg/kg | [2] |

| Rat (dermal) | Dermal | >4000 mg/kg | [2] | |

| Rabbit (dermal) | Dermal | >2000 mg/kg | [2] | |

| Bluegill sunfish | Aqueous | LC50: 0.00079 mg/L (96h) | [4] | |

| Daphnia magna | Aqueous | EC50: 0.0001 mg/L (48h) | [4] | |

| Cypermethrin | Rat (oral) | Oral | 187 - 326 mg/kg (male) | |

| Rat (dermal) | Dermal | 1600 mg/kg | ||

| Deltamethrin | Rat (oral) | Oral | 128 - >5000 mg/kg | [5] |

| Beta-cyfluthrin | House fly (Musca domestica) | Topical | LD50: 50.64 ng/mg (24h, susceptible strain) | [6] |

| Compound | Target | Assay | IC50 | Reference |

| Deltamethrin | Mosquito P450s (CYP6P series) | DEF metabolism inhibition | Varies by P450 isoform | [7] |

| Permethrin | Mosquito P450s (CYP6P series) | DEF metabolism inhibition | Varies by P450 isoform | [7] |

| Fenvalerate | Spodoptera litura GSTD1 | Enzyme activity | 1.83 µM | [8] |

| Cyhalothrin | Spodoptera litura GSTD1 | Enzyme activity | 2.54 µM | [8] |

| Beta-cypermethrin | Spodoptera litura GSTD1 | Enzyme activity | 3.12 µM | [8] |

Experimental Protocols

A thorough understanding of the biological activity of this compound derivatives relies on robust and standardized experimental protocols. This section details the methodologies for key experiments cited in the literature.

Insect Bioassays: Topical Application for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population of insects through direct contact.[9][10][11][12]

Materials:

-

Test insects (e.g., adult mosquitoes, fruit flies, house flies).

-

Technical grade pyrethroid insecticide.

-

Acetone or another suitable solvent.

-

Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.1-1 µL).

-

Holding cages or vials with access to food and water.

-

CO2 or cold anesthesia for immobilizing insects.

-

Vortex mixer.

Procedure:

-

Preparation of Insecticide Solutions: Prepare a series of graded concentrations of the pyrethroid in the chosen solvent. A typical range might be from 0.01 ng/µL to 10 ng/µL. A solvent-only control is also prepared.

-

Insect Immobilization: Anesthetize the test insects using a brief exposure to CO2 or by placing them on a cold surface.

-

Topical Application: Using a microapplicator, apply a precise volume (typically 0.1 to 0.5 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. Treat a control group with the solvent alone.

-

Holding and Observation: Place the treated insects in holding cages with access to a sugar solution. Maintain the cages at a controlled temperature and humidity.

-

Mortality Assessment: Record mortality at specific time points, typically 24 and 48 hours post-treatment. Insects are considered dead if they are unable to move when prodded.

-

Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose that causes 50% mortality in the test population. The results are often expressed as ng of insecticide per mg of insect body weight to account for variations in insect size.

Electrophysiological Studies: Voltage-Clamp Analysis of Sodium Channel Modulation

This technique allows for the direct measurement of the effect of pyrethroids on the function of voltage-gated sodium channels in isolated nerve cells.[13][14][15][16]

Materials:

-

Isolated neurons (e.g., from insect ganglia or cultured neuronal cell lines).

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass micropipettes for recording.

-

Extracellular and intracellular saline solutions.

-

Pyrethroid solution of known concentration.

-

Software for data analysis.

Procedure:

-

Cell Preparation: Prepare a culture of isolated neurons or dissect out a specific ganglion from the target insect.

-

Patch-Clamp Recording: Using a glass micropipette filled with intracellular solution, form a high-resistance seal (a "gigaseal") with the membrane of a single neuron. This can be done in whole-cell or single-channel recording configurations.

-

Voltage Protocol: Apply a series of voltage steps to the cell membrane to elicit sodium currents. A typical protocol involves holding the membrane at a negative potential (e.g., -80 mV) and then depolarizing it to various positive potentials.

-

Pyrethroid Application: Perfuse the pyrethroid solution over the neuron while continuously recording the sodium currents.

-

Data Acquisition and Analysis: Record the changes in the sodium current kinetics, including the rate of inactivation and the appearance of a "tail current" upon repolarization. The tail current represents the slow closing of the pyrethroid-modified sodium channels. Analyze the data to determine the percentage of modified channels and the kinetics of modification.

Biochemical Assays: Esterase Activity Assay

This assay is used to measure the activity of esterase enzymes, which can be involved in the metabolic detoxification of pyrethroids in insects.[4][17][18][19][20]

Materials:

-

Insect homogenates (e.g., from whole insects or specific tissues).

-

Substrate solution (e.g., p-nitrophenyl acetate or α-naphthyl acetate).

-

Phosphate buffer (pH 7.0-7.4).

-

Spectrophotometer or microplate reader.

-

Microcentrifuge.

Procedure:

-

Preparation of Insect Homogenate: Homogenize individual insects or tissues in cold phosphate buffer. Centrifuge the homogenate to remove cellular debris, and collect the supernatant containing the enzymes.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

-

Enzyme Reaction: In a microplate well or cuvette, mix the insect homogenate with the substrate solution in the phosphate buffer.

-

Measurement: Incubate the mixture at a controlled temperature (e.g., 25-30°C). Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm for p-nitrophenol). The rate of change in absorbance is proportional to the esterase activity.

-

Data Analysis: Calculate the specific activity of the esterase, typically expressed as nmol of product formed per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrethroid Action

The primary mechanism of pyrethroid neurotoxicity involves the disruption of voltage-gated sodium channel function. The following diagram illustrates this signaling pathway.

Experimental Workflow for Biological Activity Assessment

The evaluation of the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Conclusion

This compound and its synthetic derivatives, the pyrethroids, remain a cornerstone of modern pest management due to their high efficacy and relatively low mammalian toxicity. Their primary mode of action, the disruption of insect voltage-gated sodium channels, is well-established. This guide has provided a comprehensive overview of their biological activity, supported by quantitative data and detailed experimental protocols. The continued study of these compounds, through techniques such as QSAR and molecular docking, will undoubtedly lead to the development of new, more selective, and environmentally benign insecticides. For researchers and professionals in drug development, a thorough understanding of the biological activities and the methodologies for their assessment is paramount for the rational design of the next generation of pest control agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrethroid insecticides and radioligand displacement from the GABA receptor chloride ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of toxicity identification evaluation procedures for pyrethroid detection using esterase activity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR studies of the pyrethroid insecticides. Part 3. A putative pharmacophore derived using methodology based on molecular dynamics and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. Assay of pyrethroid-hydrolysing esterases using (1,R)-cis-3-(2,2-dibromovinyl)-2,2-dimethyl cyclopropane carboxylates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression, characterization, and immobilization of a novel SGNH esterase Est882 and its potential for pyrethroid degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. igbb.msstate.edu [igbb.msstate.edu]

The Crucial Role of Pyrethrolone in the Insecticidal Action of Pyrethrins: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the contribution of pyrethrolone to the insecticidal properties of natural pyrethrins.

Introduction to Pyrethrins and the Significance of this compound

Pyrethrins, a class of natural insecticides extracted from the flowers of Tanacetum cinerariifolium, are a mixture of six structurally related esters. These esters are formed from one of two carboxylic acids (chrysanthemic acid or pyrethric acid) and one of three keto-alcohols (this compound, cinerolone, or jasmolone). The two esters containing the this compound moiety are Pyrethrin I and Pyrethrin II, which are among the most potent and commercially important components of the natural pyrethrum extract.

While the insecticidal activity of pyrethrins is a property of the entire ester molecule, the this compound component plays a critical, albeit indirect, role. It is not insecticidal on its own; however, its specific chemical structure and stereochemistry are essential for the correct three-dimensional shape of the pyrethrin molecule, which in turn governs its ability to bind to the target site in the insect nervous system. This guide will elucidate the precise role of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Mechanism of Action: Targeting the Insect Nervous System

The primary target of pyrethrins is the voltage-gated sodium channels located in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. Pyrethrins bind to these channels and disrupt their normal function by delaying the closing of the channel gate. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, which results in paralysis and ultimately the death of the insect.

The this compound moiety, with its characteristic cyclopentenolone ring and unsaturated side chain, is integral to the stereospecific binding of the pyrethrin molecule to a hydrophobic pocket on the sodium channel protein. The precise fit of the pyrethrin ester into this binding site is what determines its potent insecticidal activity.

Caption: Signaling pathway of pyrethrin action on insect voltage-gated sodium channels.

Quantitative Data on Insecticidal Activity

The synergistic contribution of the this compound moiety to the overall insecticidal activity of pyrethrins is evident from quantitative toxicological data. The following table summarizes the median lethal dose (LD50) and knockdown time for various pyrethrin components against the housefly (Musca domestica), a common model organism for insecticide testing.

| Compound | Target Species | LD50 (µ g/insect ) | Knockdown Time (KT50 in min) |

| Pyrethrin I | Musca domestica | 0.20 | 4.5 |

| Pyrethrin II | Musca domestica | 0.37 | 2.5 |

| Cinerin I | Musca domestica | 1.77 | - |

| Cinerin II | Musca domestica | 0.43 | - |

| Jasmolin I | Musca domestica | 1.28 | - |

| Jasmolin II | Musca domestica | 0.46 | - |

| Chrysanthemic acid | Musca domestica | Negligible Activity | - |

| This compound | Musca domestica | Negligible Activity | - |

Data sourced from various studies on housefly susceptibility. Knockdown times can vary based on experimental conditions.

The data clearly demonstrates that while Pyrethrin I and II, which contain the this compound moiety, are highly toxic to houseflies, their individual constituent parts, chrysanthemic acid and this compound, exhibit negligible insecticidal activity on their own. This underscores the importance of the ester linkage and the overall molecular structure in which this compound is a key component.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the insecticidal properties of pyrethrins.

Topical Application Bioassay for LD50 Determination

This is a standard method for determining the contact toxicity of an insecticide.

Caption: Experimental workflow for a topical application bioassay.

Methodology:

-

Insect Rearing: A susceptible strain of houseflies (Musca domestica) is reared under controlled laboratory conditions (e.g., 25°C, 65% relative humidity, 12:12 hour light:dark cycle) to ensure a homogenous test population.

-

Dose Preparation: A stock solution of the test compound (e.g., Pyrethrin I) is prepared in a volatile solvent like acetone. A series of dilutions are then made to create a range of concentrations.

-

Insect Anesthetization: Adult flies of a specific age and weight are briefly anesthetized using carbon dioxide or by chilling them.

-

Topical Application: A micro-applicator is used to apply a precise volume (typically 1 microliter) of each dilution to the dorsal thorax of individual anesthetized flies. A control group is treated with the solvent alone.

-

Post-Treatment Observation: The treated flies are placed in recovery cages with access to food and water and maintained under controlled conditions.

-

Mortality Assessment: Mortality is recorded at a predetermined time, usually 24 hours after application.

-

Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Electrophysiological Recording of Nerve Activity

This technique allows for the direct measurement of the effects of pyrethrins on insect nerve function.

Methodology:

-

Dissection: An adult insect (e.g., a cockroach, Periplaneta americana) is dissected to expose the ventral nerve cord. The preparation is continuously perfused with a physiological saline solution to maintain nerve viability.

-

Electrode Placement: A suction electrode is placed over the nerve cord to record extracellular nerve impulses. A reference electrode is placed in the saline bath.

-

Baseline Recording: The spontaneous and evoked (e.g., by a puff of air to the cerci) nerve activity is recorded to establish a baseline.

-

Compound Application: The pyrethrin solution, dissolved in the saline, is perfused over the nerve preparation.

-

Data Acquisition and Analysis: Changes in the frequency, amplitude, and duration of nerve impulses are recorded and analyzed. Pyrethrin application typically leads to an initial burst of high-frequency nerve firing, followed by a block of nerve conduction.

Conclusion

The Enzymatic Conversion of Jasmone to Pyrethrolone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of jasmone to pyrethrolone, a critical step in the biosynthesis of pyrethrins, a class of natural insecticides. This document details the enzymatic pathway, provides experimental protocols for enzyme characterization, presents quantitative data for the key enzymes involved, and illustrates the relevant biological and experimental workflows.

Introduction: The Biosynthetic Route to this compound

Pyrethrins, potent insecticides derived from the plant Tanacetum cinerariifolium, are esters composed of a rethrolone alcohol moiety and a chrysanthemic or pyrethric acid moiety.[1][2] The biosynthesis of the rethrolone, this compound, from the plant signaling molecule jasmone is a two-step enzymatic process. This conversion is of significant interest for the potential biotechnological production of pyrethrins in heterologous systems.[2]

The enzymatic cascade begins with the hydroxylation of jasmone to yield jasmolone, which is subsequently desaturated to form this compound.[2] These reactions are catalyzed by two distinct cytochrome P450 enzymes.

The Enzymatic Pathway: From Jasmone to this compound

The conversion of jasmone to this compound is not a direct conversion but a sequential two-step process mediated by two cytochrome P450 enzymes: Jasmone Hydroxylase (TcJMH) and this compound Synthase (TcPYS).[2]

-

Step 1: Hydroxylation of Jasmone. Jasmone is first hydroxylated at the C3 position to form jasmolone. This reaction is catalyzed by Jasmone Hydroxylase (TcJMH) , a cytochrome P450 enzyme identified as CYP71AT148 .

-

Step 2: Desaturation of Jasmolone. Jasmolone is then converted to this compound through the introduction of a double bond in its pentenyl side chain. This desaturation reaction is catalyzed by This compound Synthase (TcPYS) , another cytochrome P450 enzyme designated as CYP82Q3 .[2]

Both TcJMH and TcPYS are localized to the endoplasmic reticulum and are highly expressed in the trichomes of the floral ovaries of T. cinerariifolium.[2]

Upstream Biosynthesis: The Jasmonic Acid Pathway

The precursor molecule, jasmone, is derived from the jasmonic acid (JA) biosynthetic pathway, a crucial signaling pathway in plants involved in defense responses. The pathway originates from α-linolenic acid and proceeds through a series of enzymatic steps to produce jasmonic acid, which can then be converted to jasmone.

Quantitative Data on Enzymatic Conversion

The kinetic parameters of TcJMH and TcPYS have been characterized, providing insights into their catalytic efficiency. This data is crucial for understanding the flux through the this compound biosynthetic pathway and for potential metabolic engineering applications.

| Enzyme | Substrate | Product | Km (µM) | Vmax | Specific Activity | Optimal pH | Optimal Temp. (°C) |

| TcJMH | Jasmone | Jasmolone | 53.9 ± 13.5[3] | Not Reported | Not Reported | Not Reported | Not Reported |

| TcPYS | Jasmolone | This compound | 34.3 ± 2.6 | Not Reported | Not Reported | Not Reported | Not Reported |

Table 1: Kinetic parameters of TcJMH and TcPYS.

| Experiment | System | Substrate Fed | Observed Change |

| Jasmone Feeding | T. cinerariifolium flower buds | 20 µM Jasmone | +328% Jasmolone, +49% this compound[4] |

Table 2: In vivo conversion data from feeding experiments.

Experimental Protocols

The characterization of the enzymatic conversion of jasmone to this compound relies on a series of molecular biology and biochemical techniques. The following sections provide detailed methodologies for the key experiments.

Heterologous Expression of TcJMH and TcPYS in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid and effective method for producing plant enzymes for functional characterization.

Objective: To produce active TcJMH and TcPYS enzymes in N. benthamiana leaves for subsequent in vitro assays.

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101)

-

Expression vectors containing the coding sequences of TcJMH and TcPYS

-

N. benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, needleless)

Protocol:

-

Transform A. tumefaciens with the expression vectors carrying TcJMH or TcPYS.

-

Grow a starter culture of transformed A. tumefaciens overnight in LB medium with appropriate antibiotics.

-

Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.

-

Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).

-

Resuspend the cell pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

For co-expression of TcJMH and TcPYS, mix the respective Agrobacterium suspensions in a 1:1 ratio.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

-

Incubate the plants for 3-5 days under normal growth conditions.

Microsomal Fraction Preparation

Microsomes are vesicles formed from the endoplasmic reticulum and are enriched in cytochrome P450 enzymes.

Objective: To isolate the microsomal fraction containing the expressed TcJMH or TcPYS from N. benthamiana leaves.

Materials:

-

Infiltrated N. benthamiana leaves

-

Extraction buffer (e.g., 0.1 M phosphate buffer pH 7.4, containing sucrose, EDTA, and DTT)

-

Homogenizer

-

Centrifuge and ultracentrifuge

Protocol:

-

Harvest the infiltrated leaves and homogenize them in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth to remove cell debris.

-

Centrifuge the filtrate at low speed (e.g., 10,000 x g for 15 min) to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of TcJMH and TcPYS.

Materials:

-

Microsomal preparations containing TcJMH or TcPYS

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Substrates: jasmone (for TcJMH), jasmolone (for TcPYS)

-

Cofactor: NADPH

-

Extraction solvent: Methyl tert-butyl ether (MTBE)

Protocol for TcJMH Assay:

-

Set up reaction mixtures containing assay buffer, microsomal protein, and varying concentrations of jasmone.

-

Initiate the reaction by adding NADPH.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding an extraction solvent (MTBE).

-

Vortex and centrifuge to separate the organic phase.

-

Analyze the organic phase by GC-MS for the presence of jasmolone.

Protocol for TcPYS Assay:

-

Follow the same procedure as for the TcJMH assay, but use microsomes containing TcPYS and jasmolone as the substrate.

-

Analyze the organic phase by GC-MS for the presence of this compound.

GC-MS Analysis of Jasmolone and this compound

Objective: To separate, identify, and quantify the products of the enzymatic reactions.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | TR-5MS (or equivalent 5% phenyl-methylpolysiloxane) |

| Injection Volume | 1 µL |

| Injector Temp. | 250°C |

| Carrier Gas | Helium |

| Oven Program | 50°C (2 min), then ramp at 10°C/min to 330°C, hold for 10 min[1] |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Table 3: Example GC-MS parameters for jasmolone and this compound analysis.

Conclusion

The enzymatic conversion of jasmone to this compound is a key pathway in the biosynthesis of natural pyrethrin insecticides. The identification and characterization of the two cytochrome P450 enzymes, TcJMH and TcPYS, have elucidated the molecular basis of this conversion. The experimental protocols and data presented in this guide provide a foundation for further research into the biosynthesis of pyrethrins and for the development of biotechnological strategies for their production. Future work may focus on the heterologous reconstruction of the entire pyrethrin biosynthetic pathway in a microbial or plant chassis, for which a thorough understanding of the enzymatic steps detailed herein is essential.

References

- 1. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]

- 2. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Pyrethrolone: A Historical and Technical Overview for Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is a critical component of natural pyrethrins, the insecticidal esters produced by the pyrethrum daisy, Tanacetum cinerariifolium. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound, with a focus on its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and insecticide research.

Discovery and Early History

The journey into understanding this compound began with the investigation of pyrethrum extract's potent insecticidal properties.

The Pioneering Work of Staudinger and Ruzicka

In the early 20th century, Hermann Staudinger and Leopold Ruzicka embarked on the challenge of isolating and identifying the active components of pyrethrum. Their seminal work, published in 1924, detailed the isolation of two primary insecticidal esters, which they named pyrethrin I and pyrethrin II. They correctly deduced that these compounds were esters composed of a carboxylic acid and an alcohol moiety. Through chemical degradation, they identified the acidic components as chrysanthemic acid (in pyrethrin I) and pyrethric acid (in pyrethrin II).

They also isolated the common alcohol moiety, which they named This compound . While their initial proposed structure for this compound was later found to be partially incorrect, their groundbreaking research laid the foundation for all subsequent work on pyrethrin chemistry. Staudinger and Ruzicka's foresight in recognizing the potential of these natural compounds as lead structures for synthetic insecticides was remarkable for their time.

Definitive Structure Elucidation

Decades later, with the advent of more advanced analytical techniques, the precise chemical structure of this compound was definitively established. In 1942, the locations of the two double bonds in the this compound sidechain were correctly identified. Subsequently, in 1947, the correct five-membered ring structure of this compound was confirmed. The absolute configuration of this compound was finally confirmed by Katsuda and Inouye in 1958.

Biosynthesis of this compound

This compound is a rethrolone, a class of alcohol moieties derived from jasmonic acid (JA). The biosynthetic pathway is a complex process involving multiple enzymatic steps.

The biosynthesis of the rethrolone moiety begins with α-linolenic acid and proceeds through the octadecanoid pathway, which is also responsible for the synthesis of the plant hormone jasmonic acid. However, recent studies have shown that jasmonic acid itself is not a direct intermediate in the formation of cis-jasmone, a key precursor to the rethrolones. Instead, the pathway diverges at 12-oxo-phytodienoic acid (OPDA).

The key enzymes and intermediates in the this compound biosynthetic pathway are summarized below:

| Step | Precursor | Enzyme | Product |

| 1 | α-Linolenic Acid | Lipoxygenase (LOX) | 13(S)-Hydroperoxylinolenic acid |

| 2 | 13(S)-Hydroperoxylinolenic acid | Allene Oxide Synthase (AOS) | 12,13(S)-Epoxy-octadecatrienoic acid |

| 3 | 12,13(S)-Epoxy-octadecatrienoic acid | Allene Oxide Cyclase (AOC) | 12-oxo-phytodienoic acid (OPDA) |

| 4 | 12-oxo-phytodienoic acid (OPDA) | Unknown | iso-OPDA |

| 5 | iso-OPDA | Unknown | 3,7-didehydro-JA |

| 6 | 3,7-didehydro-JA | Unknown | cis-Jasmone |

| 7 | cis-Jasmone | Jasmone Hydroxylase (JMH) | Jasmolone |

| 8 | Jasmolone | This compound Synthase (PYS/CYP82Q3) | This compound |

The final step in the biosynthesis of pyrethrins is the esterification of this compound (or other rethrolones) with either chrysanthemoyl-CoA or pyrethroyl-CoA, a reaction catalyzed by a GDSL lipase-like protein.

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Mechanism of Action

Pyrethrins, including those containing the this compound moiety (pyrethrin I and pyrethrin II), exert their insecticidal effect by targeting the voltage-gated sodium channels of nerve cells.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Pyrethrins bind to these channels and modify their gating properties, leading to a prolongation of the open state of the channel. This disruption of normal channel function results in a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.

The interaction of pyrethrins with sodium channels is state-dependent, with a higher affinity for the open state of the channel. This means that the effect of pyrethrins is enhanced by the repetitive firing of neurons.

The signaling cascade initiated by pyrethrin binding is depicted in the following diagram.

Comparative Toxicity

While both pyrethrin I and pyrethrin II are potent insecticides, they exhibit some differences in their biological activity. Generally, pyrethrin I is considered to be more toxic to insects than pyrethrin II. The table below summarizes the available toxicity data for these compounds against the housefly, Musca domestica.

| Compound | Target Organism | LD50 | Reference |

| Pyrethrin I | Musca domestica | More toxic than Pyrethrin II | |

| Pyrethrin II | Musca domestica | Less toxic than Pyrethrin I | |

| Natural Pyrethrins | Musca domestica | - | |

| Permethrin (Synthetic) | Musca domestica | 7.22- to 19.31-fold resistance ratio | |

| Deltamethrin (Synthetic) | Musca domestica | 5.25- to 11.02-fold resistance ratio |

Experimental Protocols

The elucidation of the biosynthetic pathway and mechanism of action of this compound and pyrethrins has relied on a variety of experimental techniques.

Heterologous Expression and Characterization of Biosynthetic Enzymes

A common method to characterize the function of biosynthetic enzymes is through heterologous expression in a host organism, such as Nicotiana benthamiana.

Experimental Workflow:

-

Gene Identification: Candidate genes for biosynthetic enzymes are identified through transcriptomic analysis and co-expression studies in T. cinerariifolium.

-

Vector Construction: The open reading frames of the candidate genes are cloned into a plant expression vector.

-

Agroinfiltration: Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of N. benthamiana.

-

Substrate Feeding: The infiltrated leaves are supplied with the putative substrate for the enzyme.

-

Metabolite Extraction: After an incubation period, metabolites are extracted from the leaf tissue.

-

Analysis: The extracted metabolites are analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

The following diagram illustrates the experimental workflow for the heterologous expression of pyrethrin biosynthetic enzymes.

Electrophysiological Analysis of Sodium Channel Modulation

The effects of pyrethrins on voltage-gated sodium channels are typically studied using electrophysiological techniques such as the two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes.

Detailed Protocol for Two-Electrode Voltage Clamp (TEVC) Recording:

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject cRNA encoding the desired sodium channel subunits into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Electrode Preparation:

-

Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ.

-

Fill the electrodes with 3 M KCl.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

-

Voltage-Clamp Protocol:

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To study the effect of pyrethrins, perfuse the oocyte with a solution containing the desired concentration of the compound.

-

Record sodium currents before and after the application of the pyrethrin.

-

-

Data Analysis:

-

Measure the peak sodium current and the time course of current decay.

-

Analyze the tail currents upon repolarization to assess the modification of channel closing.

-

Construct dose-response curves to determine the EC50 or IC50 of the pyrethrin.

-

Conclusion

The study of this compound, from its initial discovery by Staudinger and Ruzicka to the detailed elucidation of its biosynthesis and mechanism of action, represents a fascinating chapter in the history of natural product chemistry and insecticide science. The knowledge gained from this research has not only provided a deeper understanding of plant specialized metabolism and insect neurophysiology but has also paved the way for the development of synthetic pyrethroids, which are among the most widely used insecticides today. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the key historical milestones, biochemical pathways, and experimental methodologies that have shaped our understanding of this important natural compound. Further research into the intricate details of pyrethrin biosynthesis and its interaction with insect sodium channels will undoubtedly continue to inspire the development of novel and more effective pest control strategies.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyrethrolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is a key chemical intermediate in the biosynthesis of pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium. As the alcohol moiety of pyrethrin I and pyrethrin II, a thorough understanding of its physical and chemical properties is crucial for researchers in agrochemistry, natural product synthesis, and drug development. This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its role in the biosynthetic pathway of pyrethrins.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 487-67-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Typically exists as a solid at room temperature. | [4] |

| Boiling Point | 322.6 °C at 760 mmHg | [4][5] |

| Density | 1.065 g/cm³ | [4] |

| Flash Point | 136.9 °C | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 1.769 | [4] |

| Vapor Pressure | 2.2E-05 mmHg at 25°C | [4] |

| Refractive Index | 1.535 | [4] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 4528 mg/L at 25 °C (estimated) | [5] |

| DMSO | May be soluble | [4] |

| Ethanol | May be soluble | [4] |

| DMF | May be soluble | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques commonly employed for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus to determine this range.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

-

A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2.

-

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This provides information about the functional groups present.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Thin Film: If this compound is a low-melting solid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: The positions of absorption bands (in cm⁻¹) are correlated with known frequencies for specific functional groups (e.g., O-H, C=O, C=C).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): this compound is first separated by gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer using techniques like Electrospray Ionization (ESI).

-

-

Instrument Parameters (GC-MS with EI):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to elute the compound (e.g., start at 100 °C, ramp to 280 °C).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and major fragment ions. The fragmentation pattern provides structural clues.

Determination of Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The solution is filtered through a non-adsorbing filter (e.g., 0.22 µm PTFE) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry. A calibration curve prepared with known concentrations of this compound is used for quantification.

Signaling Pathways and Logical Relationships

Pyrethrin Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of pyrethrins. The pathway begins with linolenic acid and involves a series of enzymatic reactions to form the rethrolone moiety, which is then esterified with either chrysanthemic acid or pyrethric acid to form the final pyrethrin compounds.[6][7][8]

Caption: Biosynthesis pathway of pyrethrins highlighting the formation of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from a plant matrix involves extraction, purification, and instrumental analysis.

Caption: General experimental workflow for the analysis of this compound from plant material.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, catering to the needs of researchers and professionals in related scientific fields. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for the accurate determination of these properties. The visualization of the pyrethrin biosynthesis pathway and the analytical workflow further enhances the understanding of this compound's context and analysis. This information is intended to serve as a valuable resource for the ongoing research and development involving this important natural product intermediate.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography–tandem mass spectrometry [agris.fao.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Identification and Characterization of Pyrethrolone Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrins, a class of natural insecticides derived from the Dalmatian chrysanthemum (Tanacetum cinerariifolium), are highly valued for their potent insecticidal activity and low mammalian toxicity. The biosynthesis of these complex esters involves two distinct pathways converging to form the final active compounds. A critical step in the formation of the alcohol moiety of pyrethrins is the conversion of jasmolone to pyrethrolone, a reaction catalyzed by the enzyme this compound Synthase (TcPYS). This technical guide provides an in-depth overview of the identification and characterization of the gene encoding this pivotal enzyme. It details the experimental methodologies employed, presents available quantitative data, and illustrates the key pathways and workflows, offering a comprehensive resource for researchers in natural product biosynthesis, crop improvement, and insecticide development.

Introduction

The growing demand for sustainable and environmentally benign pesticides has renewed interest in natural insecticides like pyrethrins.[1] Pyrethrins are esters composed of a rethrolone alcohol moiety and a chrysanthemic or pyrethric acid moiety.[2] The alcohol component is derived from the jasmonic acid (JA) pathway.[1][2] A key enzyme in this pathway, this compound Synthase (TcPYS), is responsible for the desaturation of jasmolone to form this compound, a precursor for the most abundant pyrethrins, pyrethrin I and pyrethrin II.[1] The identification and characterization of the gene encoding TcPYS are crucial for understanding and potentially engineering the pyrethrin biosynthetic pathway to enhance yields in T. cinerariifolium or for heterologous production in other organisms.

Gene Identification and Sequence Analysis

The gene encoding this compound Synthase was identified through a combination of transcriptomic analysis and co-expression studies in Tanacetum cinerariifolium.[2] Researchers utilized RNA-sequencing data from various tissues and developmental stages of the pyrethrum flower, which is the primary site of pyrethrin biosynthesis.[2] By correlating the expression profiles of candidate genes with known pyrethrin biosynthesis genes, a cytochrome P450 monooxygenase, CYP82Q3 , was identified as the gene encoding TcPYS.[2]

Table 1: this compound Synthase (TcPYS) Gene Information

| Attribute | Description | Reference |

| Gene Name | This compound Synthase (TcPYS) | [2] |

| Enzyme Commission (EC) Number | Not yet assigned | - |

| Organism | Tanacetum cinerariifolium | [2] |

| Protein Family | Cytochrome P450, CYP82 family, Q subfamily | [2] |

| GenBank Accession Number | MG874680 | [3] |

| Subcellular Localization | Endoplasmic reticulum membrane | [1] |

| Tissue Specificity | Highly expressed in the trichomes of ovaries in pyrethrum flowers | [2] |

Characterization of this compound Synthase

The function of TcPYS was confirmed through heterologous expression in Nicotiana benthamiana and subsequent in vitro biochemical assays.[2] These experiments demonstrated that TcPYS catalyzes the desaturation of the C1-C2 bond in the pentyl side chain of jasmolone to produce this compound.[2]

Enzyme Kinetics

Detailed enzyme kinetic parameters for TcPYS, such as Michaelis-Menten constant (Km) and catalytic rate (kcat), have not been extensively reported in the reviewed literature. Further enzymatic assays with purified TcPYS are required to determine these values.

Gene Expression Analysis

Transcriptomic studies have revealed that the expression of TcPYS is tightly correlated with the expression of other genes in the pyrethrin biosynthesis pathway. Its expression is highest in the trichomes of the flower ovaries, the primary site of pyrethrin accumulation.[2] While specific FPKM or TPM values are not consistently presented in a tabular format across the literature, relative expression data indicates a significant upregulation of TcPYS in floral tissues compared to leaves.

Table 2: Relative Gene Expression of Key Enzymes in Pyrethrin Biosynthesis

| Gene | Enzyme | Relative Expression in Flower vs. Leaf | Reference |

| TcJMH | Jasmone Hydroxylase | High | [2] |

| TcPYS (CYP82Q3) | This compound Synthase | High | [2] |

| TcGLIP | GDSL Lipase | High | [1] |

Note: This table represents a qualitative summary of relative expression patterns as detailed quantitative data is not consistently available in the literature.

Experimental Protocols

Identification of Candidate Genes via Co-expression Analysis

This protocol outlines the general workflow for identifying candidate genes involved in a specific biosynthetic pathway using RNA-seq data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrethrolone Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrethrolone is the alcohol moiety of pyrethrins, a class of natural insecticides.[1][2] The stereochemistry of this compound is crucial for the insecticidal activity of the final pyrethrin esters.[3] Therefore, the development of efficient and stereoselective methods for the synthesis of individual this compound enantiomers is of significant interest for the agrochemical and pharmaceutical industries. This document provides an overview of common synthetic strategies and detailed protocols for the preparation of this compound enantiomers.

Synthetic Strategies

Several synthetic strategies have been developed for the asymmetric synthesis of this compound enantiomers. The key approaches include:

-

Chemical Synthesis:

-

Sonogashira-type cross-coupling: This method is utilized for the construction of the side chain of this compound, often starting from a chiral precursor.[3]

-

Intramolecular Aldol Condensation: This is a common method for the formation of the five-membered ring of the this compound core.[4]

-

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions, such as lipase-catalyzed resolution, to achieve high enantioselectivity.

-

-

Biosynthesis: In nature, this compound is synthesized from jasmolone through a desaturation reaction catalyzed by a cytochrome P450 enzyme.[1] While understanding the biosynthetic pathway is important, chemical synthesis remains the primary method for producing enantiomerically pure this compound in the laboratory and on an industrial scale.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different methods used in the synthesis of this compound and its precursors, providing a comparison of their efficiencies.

| Method | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Sonogashira Cross-Coupling | (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one | Pd catalyst, Cu co-catalyst | (S)-pyrethrolone | 54 | 98 | --INVALID-LINK--[3] |

| Intramolecular Aldol Condensation | 3-Hydroxy-8-nonyne-2,5-dione | NaOH, Toluene | Rethrolone scaffold | 72 | N/A (racemic) | --INVALID-LINK--[4] |

| Lipase-Catalyzed Resolution | Racemic 2-phenylethanol derivatives | Amano Lipase PS-C II, isopropenyl acetate | (R)-alcohol | 42 | 99.6 | --INVALID-LINK--[5] |

Experimental Protocols

Protocol 1: Synthesis of a Rethrolone Scaffold via Intramolecular Aldol Condensation

This protocol is adapted from the work of Markham et al. (2022) for the synthesis of a key precursor to (Z)-pyrethrolone.[4]

Materials:

-

3-Hydroxy-8-nonyne-2,5-dione

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a cooled (0 °C) biphasic mixture of 10% aqueous NaOH (15 mL) and toluene (15 mL), slowly add the 1,4-diketone, 3-Hydroxy-8-nonyne-2,5-dione.

-

Stir the reaction mixture vigorously at 0 °C for 1.5 hours.

-

Pour the mixture over cooled 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, and filter.

-

Remove the solvent in vacuo to yield the crude rethrolone product.

-

Purify the product by short-path distillation to obtain the final rethrolone scaffold.

Protocol 2: Sonogashira Cross-Coupling for Side-Chain Installation

This generalized protocol is based on the principles of the Sonogashira reaction, which has been applied in the synthesis of (S)-pyrethrolone.[3][6]

Materials:

-

(S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one (prallethrin alcohol)

-

Vinyl halide (e.g., vinyl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prallethrin alcohol and vinyl halide in the anhydrous solvent.

-

Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Add the amine base and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound enantiomer.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This generalized protocol describes the kinetic resolution of a racemic alcohol, a common strategy to obtain enantiomerically enriched precursors for this compound synthesis.[5][7]

Materials:

-

Racemic alcohol precursor

-

Immobilized lipase (e.g., Amano Lipase PS-C II, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether, hexane)

-

Celite

Procedure:

-

To a solution of the racemic alcohol in the organic solvent, add the immobilized lipase.

-

Add the acyl donor to initiate the reaction.

-

Stir the mixture at room temperature and monitor the conversion by GC or HPLC.

-

Aim for approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

-

Concentrate the filtrate to obtain a mixture of the acylated product and the unreacted alcohol.

-

Separate the unreacted alcohol and the ester by column chromatography.

-

The enantiomerically enriched alcohol can be used directly, and the ester can be hydrolyzed to obtain the other enantiomer.

Visualizations

Caption: General workflows for chemical and chemoenzymatic synthesis of this compound enantiomers.

Caption: Key steps in the intramolecular aldol condensation for rethrolone ring formation.

References

- 1. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Pyrethrolone using a Novel HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract